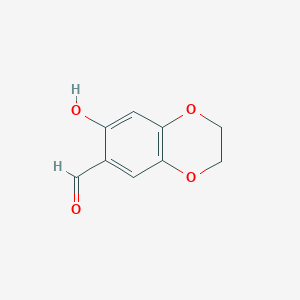
1,4-Benzodioxin-6-carboxaldehyde, 2,3-dihydro-7-hydroxy-
Overview
Description
1,4-Benzodioxin-6-carboxaldehyde, 2,3-dihydro-7-hydroxy- is a chemical compound with the molecular formula C9H8O4 It is a derivative of benzodioxin, featuring a carboxaldehyde group at the 6-position and a hydroxy group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Benzodioxin-6-carboxaldehyde, 2,3-dihydro-7-hydroxy- can be synthesized through several methods. One common approach involves the reaction of 1,4-benzodioxane with appropriate reagents to introduce the carboxaldehyde and hydroxy groups. The reaction conditions typically involve the use of solvents such as ethyl acetate and the application of techniques like thin-layer chromatography (TLC) to monitor the reaction progress .
Industrial Production Methods
In industrial settings, the production of 1,4-Benzodioxin-6-carboxaldehyde, 2,3-dihydro-7-hydroxy- may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process often includes steps such as extraction, purification using silica gel column chromatography, and drying with anhydrous sodium sulfate .
Chemical Reactions Analysis
Types of Reactions
1,4-Benzodioxin-6-carboxaldehyde, 2,3-dihydro-7-hydroxy- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are ethers or esters, depending on the reagents used.
Scientific Research Applications
1,4-Benzodioxin-6-carboxaldehyde, 2,3-dihydro-7-hydroxy- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Benzodioxin-6-carboxaldehyde, 2,3-dihydro-7-hydroxy- involves its interaction with molecular targets and pathways. For instance, it has been screened as a fragment for inhibitors of phosphodiesterase type IV (PDEA) using enthalpy arrays and X-ray crystallography . Additionally, it serves as an intermediate in the synthesis of dopamine receptor antagonists, indicating its role in modulating neurotransmitter pathways .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane-6-carboxaldehyde: Similar structure but lacks the hydroxy group at the 7-position.
2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde: Another derivative with slight structural variations.
Uniqueness
1,4-Benzodioxin-6-carboxaldehyde, 2,3-dihydro-7-hydroxy- is unique due to the presence of both the carboxaldehyde and hydroxy groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality allows for diverse applications in synthesis and medicinal chemistry .
Properties
IUPAC Name |
6-hydroxy-2,3-dihydro-1,4-benzodioxine-7-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-5-6-3-8-9(4-7(6)11)13-2-1-12-8/h3-5,11H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGVEQBXIXMISA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20556478 | |
| Record name | 7-Hydroxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20556478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116757-65-4 | |
| Record name | 7-Hydroxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20556478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


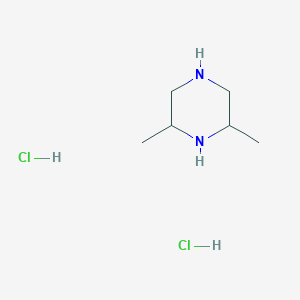
![Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]-](/img/structure/B3059361.png)

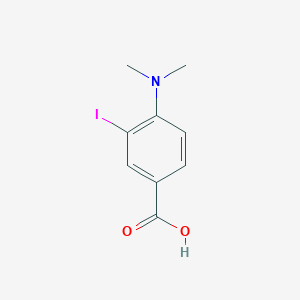
![Piperidine, 1-[2-(ethylsulfonyl)ethyl]-](/img/structure/B3059364.png)
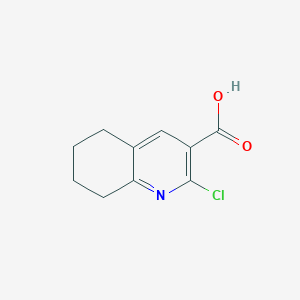


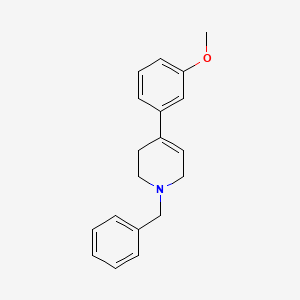
![Ethyl [(5-methyl-1,2-oxazol-3-yl)carbamoyl]formate](/img/structure/B3059375.png)


